molecular formula C13H14N2O2S B4760881 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone

2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone

Cat. No. B4760881
M. Wt: 262.33 g/mol
InChI Key: GTHYEVCPQCGHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone, also known as MPTP, is a synthetic compound that has been used in scientific research for many years. MPTP is a pyrimidine derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone is metabolized to MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase B (MAO-B) in the brain. MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. The mechanism of MPP+ toxicity involves the inhibition of mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone-induced neurotoxicity leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone also induces oxidative stress, inflammation, and mitochondrial dysfunction in the brain. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone has been shown to affect other neurotransmitter systems, such as the serotonergic and noradrenergic systems.

Advantages and Limitations for Lab Experiments

2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone has several advantages for lab experiments. It is a potent neurotoxin that selectively destroys dopaminergic neurons, making it a useful tool for studying Parkinson's disease. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone-induced neurotoxicity can be reversed by administration of L-DOPA, which is the standard treatment for Parkinson's disease. However, 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone also has limitations for lab experiments. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone-induced neurotoxicity is acute and irreversible, which limits its use for long-term studies. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone is also toxic to other cell types, which can lead to off-target effects.

Future Directions

There are several future directions for 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone research. One direction is to develop new animal models of Parkinson's disease that better mimic the human disease. Another direction is to study the role of 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone-induced neurotoxicity in other neurological disorders, such as Alzheimer's disease. Additionally, there is a need to develop new neuroprotective agents that can prevent 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone-induced neurotoxicity and potentially treat Parkinson's disease.

Scientific Research Applications

2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone has been used in scientific research to study the dopaminergic system and Parkinson's disease. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in animals. 2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone has also been used to develop animal models of Parkinson's disease for research purposes.

properties

IUPAC Name

2-[2-(2-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-4-2-3-5-11(10)17-8-9-18-13-14-7-6-12(16)15-13/h2-7H,8-9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHYEVCPQCGHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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